molecular formula C17H20N6O5 B12472734 2-amino-8-(benzylamino)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one CAS No. 69364-53-0

2-amino-8-(benzylamino)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B12472734
CAS No.: 69364-53-0
M. Wt: 388.4 g/mol
InChI Key: NFPWPUKNJIRZPK-UHFFFAOYSA-N
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Description

2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a purine base structure, which is a key component in many biological molecules, including DNA and RNA. Its unique structure, which includes both amino and hydroxyl groups, allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the purine base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylamino group: This step usually involves a nucleophilic substitution reaction where a benzylamine is introduced to the purine base.

    Addition of the oxolan ring: This step involves the formation of the oxolan ring through a series of condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield various amines.

Scientific Research Applications

2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and thereby influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base structure.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.

    Inosine: A nucleoside that is structurally similar but has different biological functions.

Uniqueness

What sets 2-AMINO-8-(BENZYLAMINO)-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

CAS No.

69364-53-0

Molecular Formula

C17H20N6O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-8-(benzylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C17H20N6O5/c18-16-21-13-10(14(27)22-16)20-17(19-6-8-4-2-1-3-5-8)23(13)15-12(26)11(25)9(7-24)28-15/h1-5,9,11-12,15,24-26H,6-7H2,(H,19,20)(H3,18,21,22,27)

InChI Key

NFPWPUKNJIRZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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